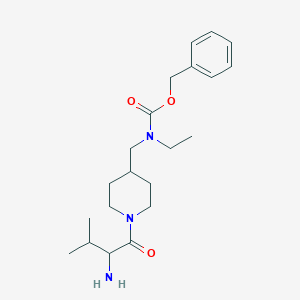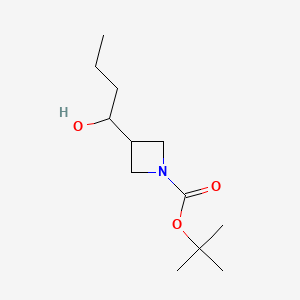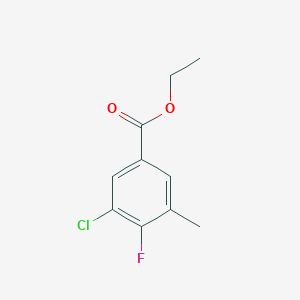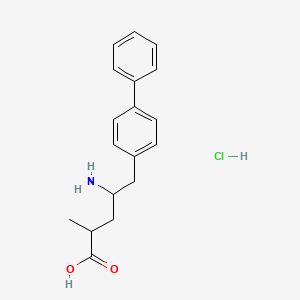
Sacubutril Impurity-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sacubutril Impurity-11, chemically known as (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride, is a byproduct formed during the synthesis of Sacubitril, a neprilysin inhibitor. Sacubitril is used in combination with Valsartan to treat heart failure. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sacubutril Impurity-11 involves multiple steps, starting from the appropriate biphenyl derivatives. The process typically includes:
Formation of the Biphenyl Intermediate: This involves the coupling of biphenyl derivatives under controlled conditions.
Amino Acid Derivatization: The intermediate undergoes derivatization to introduce the amino acid moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, employing high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Sacubutril Impurity-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can modify the biphenyl or amino acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties .
科学研究应用
Sacubutril Impurity-11 has several applications in scientific research:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for Sacubutril.
Quality Control: Employed in quality control processes to ensure the purity of Sacubutril in pharmaceutical formulations.
Stability Studies: Used in stability studies to understand the degradation pathways of Sacubutril.
Pharmaceutical Research: Helps in the identification and quantification of impurities in drug formulations
作用机制
Sacubutril Impurity-11 itself does not have a direct therapeutic effect. understanding its formation and behavior is crucial in the context of Sacubutril’s mechanism of action. Sacubutril is a prodrug that is converted to its active form, Sacubitrilat, which inhibits neprilysin. Neprilysin is an enzyme responsible for degrading natriuretic peptides, which regulate blood pressure and fluid balance .
相似化合物的比较
Sacubutril Impurity-11 can be compared with other impurities formed during the synthesis of Sacubutril:
Sacubutril Impurity-10: Another byproduct with a similar structure but different functional groups.
Sacubutril Impurity-17: Contains additional substituents on the biphenyl ring.
Sacubutril Impurity-21: Features variations in the amino acid moiety
Each impurity has unique properties and formation pathways, making their identification and control essential for pharmaceutical quality assurance.
属性
IUPAC Name |
4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSBMWIJMJQNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
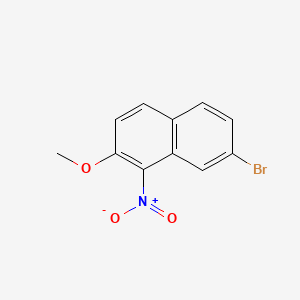
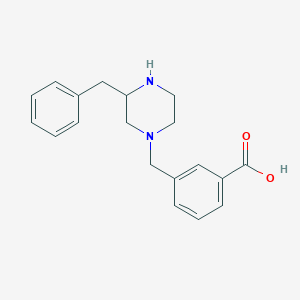
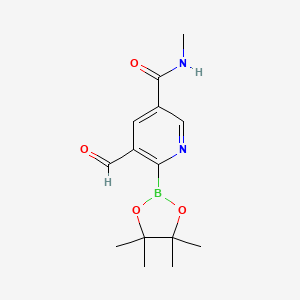
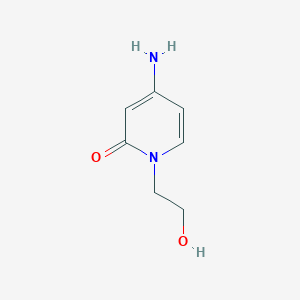
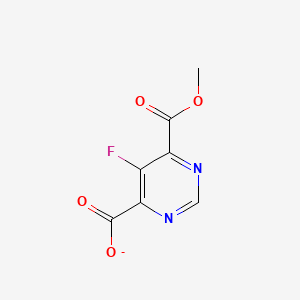

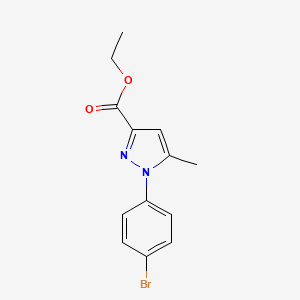
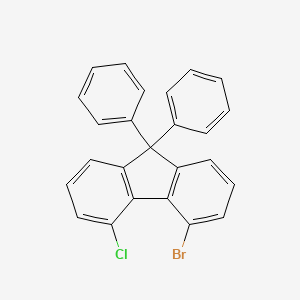
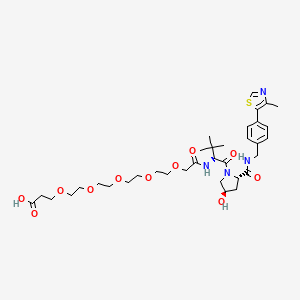
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
